molecular formula C6H3BrN2O B12962988 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile

Cat. No.: B12962988
M. Wt: 199.00 g/mol
InChI Key: HZNDQBLLPFDIME-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile is an organic compound belonging to the class of pyridines and derivatives. It is characterized by the presence of a bromine atom at the 5th position, a carbonitrile group at the 4th position, and an oxo group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the bromination of 2-oxo-1,2-dihydropyridine-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carbonitrile groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

5-bromo-2-oxo-1H-pyridine-4-carbonitrile

InChI

InChI=1S/C6H3BrN2O/c7-5-3-9-6(10)1-4(5)2-8/h1,3H,(H,9,10)

InChI Key

HZNDQBLLPFDIME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Br)C#N

Origin of Product

United States

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